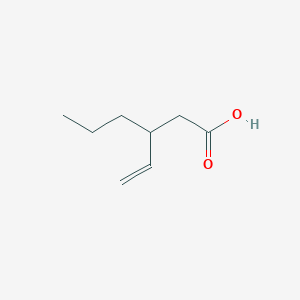
4-propyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-propyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring fused with a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-propyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-pyridylhydrazine with propyl isothiocyanate in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol or dimethylformamide at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Additionally, continuous flow reactors might be employed to enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-propyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents or nucleophiles like amines and thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted pyridine derivatives.
科学研究应用
4-propyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Agriculture: The compound is studied for its potential use as a pesticide or herbicide.
Materials Science: It is explored for its potential use in the development of new materials with unique electronic or optical properties.
作用机制
The mechanism of action of 4-propyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins essential for the survival of pathogens or cancer cells. The compound’s thiol group can form covalent bonds with target proteins, leading to their inactivation. Additionally, the triazole ring can interact with various biological receptors, modulating their activity and leading to therapeutic effects.
相似化合物的比较
Similar Compounds
- 4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol
- 4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol
- 4-butyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol
Uniqueness
4-propyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol is unique due to its specific propyl substitution, which can influence its chemical reactivity and biological activity. The propyl group may enhance the compound’s lipophilicity, potentially improving its ability to penetrate biological membranes and interact with intracellular targets.
属性
分子式 |
C10H12N4S |
|---|---|
分子量 |
220.30 g/mol |
IUPAC 名称 |
4-propyl-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C10H12N4S/c1-2-7-14-9(12-13-10(14)15)8-5-3-4-6-11-8/h3-6H,2,7H2,1H3,(H,13,15) |
InChI 键 |
DYADTTRZSZWNCK-UHFFFAOYSA-N |
规范 SMILES |
CCCN1C(=NNC1=S)C2=CC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[2-(9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B15128077.png)
![2,2,2-trifluoroethyl N-[5-(dimethylamino)pyridin-2-yl]carbamate](/img/structure/B15128083.png)



![(1R,5S,9r)-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane-9-carboxylic acid hydrochloride](/img/structure/B15128105.png)
![Naphtho[1,2-b]furan-3(2H)-one, 5-hydroxy-4-methyl-](/img/structure/B15128112.png)
![(10,19-Diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl) 4-aminopiperidine-1-carboxylate](/img/structure/B15128120.png)
![5-[5-(3,5-Dimethylpiperazin-1-yl)sulfonyl-2-ethoxyphenyl]-1-methyl-7-(3-methyl-5-nitroimidazol-4-yl)sulfanyl-3-propylpyrazolo[4,3-d]pyrimidine](/img/structure/B15128132.png)


